Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring, an azetidine ring, and a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyridine rings and the carbamoylamino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-[3-(pyridin-2-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate
- Ethyl 6-[3-(pyridin-4-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate
These compounds share similar structures but differ in the position of the pyridine ring. The unique positioning of the pyridine ring in this compound can lead to different chemical and biological properties, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
ethyl 6-[3-(pyridin-3-ylcarbamoylamino)azetidin-1-yl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-25-16(23)12-5-6-15(19-8-12)22-10-14(11-22)21-17(24)20-13-4-3-7-18-9-13/h3-9,14H,2,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKOMNZZHHAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CC(C2)NC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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